
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione, also known as MPP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the adenosine A1 receptor, which plays an important role in various physiological and pathological processes.
Wirkmechanismus
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione exerts its effects by binding to the adenosine A1 receptor and blocking its activation by adenosine. Adenosine is an endogenous ligand that binds to the A1 receptor and regulates various physiological processes, including heart rate, blood pressure, and neurotransmitter release. By blocking the A1 receptor, 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione can modulate these processes and affect various physiological and pathological conditions.
Biochemical and Physiological Effects:
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase cerebral blood flow, and enhance cognitive function. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the functions of this receptor. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has some limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione. One area of research is the development of new analogs of 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione that have improved pharmacological properties and selectivity for the adenosine A1 receptor. Another area of research is the investigation of the role of adenosine A1 receptors in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Finally, further studies are needed to explore the potential therapeutic applications of 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione and related compounds in these conditions.
Synthesemethoden
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione can be synthesized by a multi-step process, which involves the reaction of 8-chloro-3-methyl-7-propylxanthine with 1-methyl-4-(4-methylpiperazin-1-yl)piperidine. This reaction yields 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione as a white powder, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the functions of this receptor. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been used in studies related to cardiovascular diseases, neurodegenerative disorders, and cancer.
Eigenschaften
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-4-5-20-10-11(18(3)14(22)16-12(10)21)15-13(20)19-8-6-17(2)7-9-19/h4-9H2,1-3H3,(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMOGLAGGQDDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

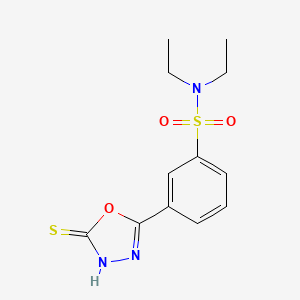
![N-(4-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2738761.png)
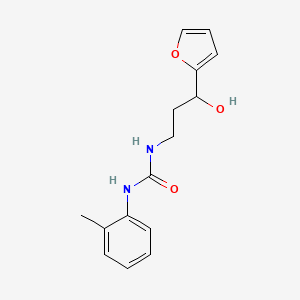
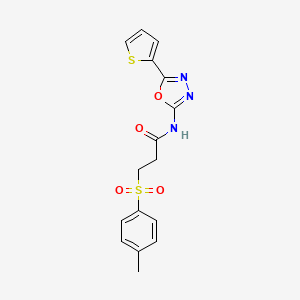
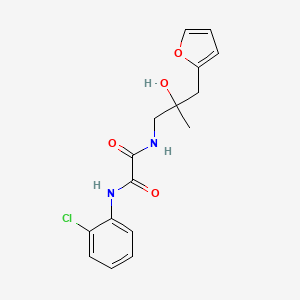
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2738767.png)
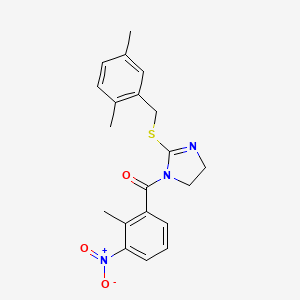

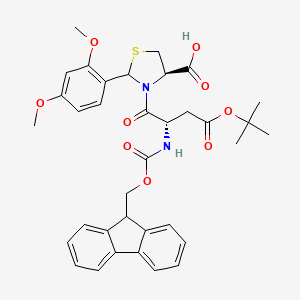



![3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2738780.png)
